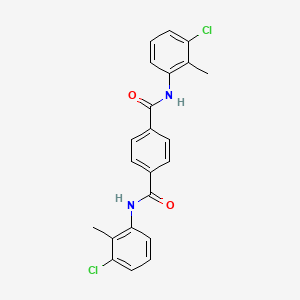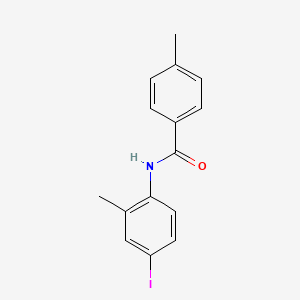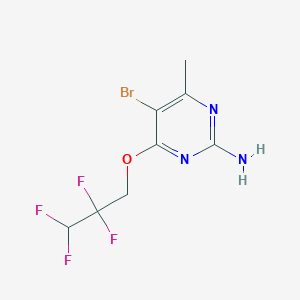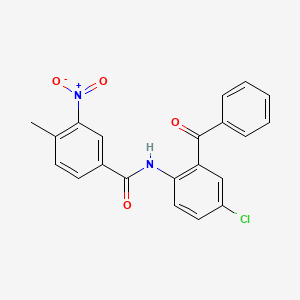
N,N'-bis(3-chloro-2-methylphenyl)terephthalamide
Vue d'ensemble
Description
N,N'-bis(3-chloro-2-methylphenyl)terephthalamide, also known as BCT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the terephthalamide family of compounds, which are known to have a wide range of biological and chemical properties. BCT has been found to have significant potential in a variety of research applications, including drug development, materials science, and environmental science.
Mécanisme D'action
The mechanism of action of N,N'-bis(3-chloro-2-methylphenyl)terephthalamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cancer cells. N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the cleavage of key cellular proteins and ultimately results in cell death.
Biochemical and Physiological Effects:
N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been found to have a number of biochemical and physiological effects. In addition to its activity against cancer cells, N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been found to have significant antioxidant activity, and has been shown to reduce oxidative stress in a variety of cell types. N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has also been found to have anti-inflammatory activity, and has been shown to reduce the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using N,N'-bis(3-chloro-2-methylphenyl)terephthalamide in scientific research is its high purity and stability. N,N'-bis(3-chloro-2-methylphenyl)terephthalamide is a relatively stable compound that can be easily synthesized in large quantities, making it an ideal candidate for use in large-scale experiments. However, one of the limitations of using N,N'-bis(3-chloro-2-methylphenyl)terephthalamide in scientific research is its relatively high cost, which may limit its use in certain applications.
Orientations Futures
There are a number of future directions for research on N,N'-bis(3-chloro-2-methylphenyl)terephthalamide. One potential avenue of research is the development of new anti-cancer drugs based on the structure of N,N'-bis(3-chloro-2-methylphenyl)terephthalamide. Another potential area of research is the development of new materials based on N,N'-bis(3-chloro-2-methylphenyl)terephthalamide, which could have a wide range of applications in industry and manufacturing. Finally, further research is needed to fully understand the mechanism of action of N,N'-bis(3-chloro-2-methylphenyl)terephthalamide, and to identify potential new targets for drug development.
Applications De Recherche Scientifique
N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of N,N'-bis(3-chloro-2-methylphenyl)terephthalamide is in the development of new drugs. N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been found to have significant activity against a variety of cancer cell lines, and has been shown to induce apoptosis in these cells. This makes N,N'-bis(3-chloro-2-methylphenyl)terephthalamide a promising candidate for the development of new anti-cancer drugs.
In addition to its potential as a cancer drug, N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has also been studied for its applications in materials science. N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has been found to have significant potential as a polymer additive, and has been used to improve the mechanical properties of a variety of polymers. N,N'-bis(3-chloro-2-methylphenyl)terephthalamide has also been studied for its potential applications in environmental science, as it has been found to be an effective adsorbent for a variety of pollutants.
Propriétés
IUPAC Name |
1-N,4-N-bis(3-chloro-2-methylphenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2N2O2/c1-13-17(23)5-3-7-19(13)25-21(27)15-9-11-16(12-10-15)22(28)26-20-8-4-6-18(24)14(20)2/h3-12H,1-2H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVYJPXKOMBOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C(=CC=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(benzyloxy)phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3743566.png)
![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(3-nitrophenyl)acetamide](/img/structure/B3743572.png)
![2-(2-thienyl)-N'-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-quinolinecarbohydrazide](/img/structure/B3743579.png)
![4-{[2,4-dichloro-5-(4-morpholinylsulfonyl)benzoyl]amino}benzoic acid](/img/structure/B3743588.png)

![dimethyl 2-[(2,6-dimethoxybenzoyl)amino]terephthalate](/img/structure/B3743597.png)


![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3743627.png)
![4-bromo-3-[(diethylamino)sulfonyl]-N-(3-methylphenyl)benzamide](/img/structure/B3743628.png)

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B3743646.png)

![2,3-diphenyl-5H-chromeno[3,4-b]pyrazin-5-one](/img/structure/B3743653.png)